6-methoxy-N-(4-methylphenyl)-2H-chromene-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Methoxy-N-(4-methylphenyl)-2H-chromene-3-carboxamide is a synthetic organic compound belonging to the chromene family. Chromenes are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This compound, in particular, has garnered interest due to its potential pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-methoxy-N-(4-methylphenyl)-2H-chromene-3-carboxamide typically involves the following steps:
Starting Materials: The synthesis begins with 6-methoxy-2H-chromene-3-carboxylic acid and 4-methylphenylamine.
Amidation Reaction: The carboxylic acid group of 6-methoxy-2H-chromene-3-carboxylic acid is activated using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP). This is followed by the addition of 4-methylphenylamine to form the amide bond.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the final compound in high purity.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, industrial processes may incorporate more robust purification methods like high-performance liquid chromatography (HPLC).
Types of Reactions:
Oxidation: The methoxy group can undergo oxidation to form a hydroxyl group, potentially altering the compound’s biological activity.
Reduction: The carbonyl group in the amide can be reduced to an amine, leading to different derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Electrophilic reagents like bromine (Br2) or nitric acid (HNO3) under controlled conditions.
Major Products:
Oxidation: Formation of 6-hydroxy-N-(4-methylphenyl)-2H-chromene-3-carboxamide.
Reduction: Formation of 6-methoxy-N-(4-methylphenyl)-2H-chromene-3-amine.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
6-Methoxy-N-(4-methylphenyl)-2H-chromene-3-carboxamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anti-inflammatory, anticancer, and antimicrobial agent.
Biological Research: Used in studies to understand its interaction with biological targets and pathways.
Pharmacology: Investigated for its pharmacokinetics and pharmacodynamics properties.
Industrial Applications: Potential use in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The exact mechanism of action of 6-methoxy-N-(4-methylphenyl)-2H-chromene-3-carboxamide is still under investigation. it is believed to interact with specific molecular targets such as enzymes and receptors involved in inflammatory and cancer pathways. The compound may inhibit the activity of certain enzymes, leading to reduced inflammation or cancer cell proliferation.
Comparison with Similar Compounds
- 6-Methoxy-2H-chromene-3-carboxamide
- N-(4-Methylphenyl)-2H-chromene-3-carboxamide
- 6-Hydroxy-N-(4-methylphenyl)-2H-chromene-3-carboxamide
Comparison:
- 6-Methoxy-2H-chromene-3-carboxamide: Lacks the 4-methylphenyl group, which may result in different biological activities.
- N-(4-Methylphenyl)-2H-chromene-3-carboxamide: Lacks the methoxy group, potentially affecting its pharmacological properties.
- 6-Hydroxy-N-(4-methylphenyl)-2H-chromene-3-carboxamide: The hydroxyl group may enhance its solubility and alter its biological activity compared to the methoxy derivative.
The uniqueness of 6-methoxy-N-(4-methylphenyl)-2H-chromene-3-carboxamide lies in its specific substitution pattern, which may confer distinct pharmacological properties compared to its analogs.
Properties
IUPAC Name |
6-methoxy-N-(4-methylphenyl)-2H-chromene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO3/c1-12-3-5-15(6-4-12)19-18(20)14-9-13-10-16(21-2)7-8-17(13)22-11-14/h3-10H,11H2,1-2H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWVDWMDSWUJGKP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C2=CC3=C(C=CC(=C3)OC)OC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.